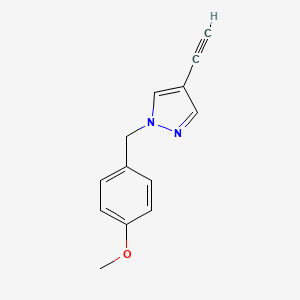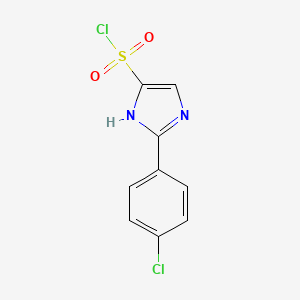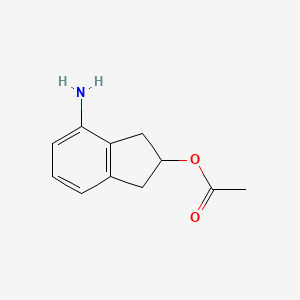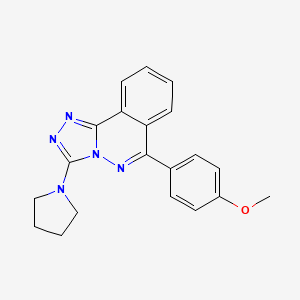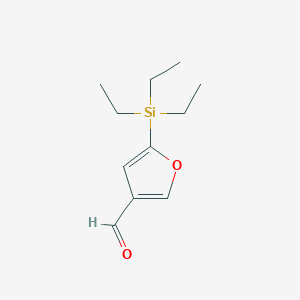![molecular formula C17H16N2S B8599637 4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine](/img/structure/B8599637.png)
4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine is an organic compound that features both a thiazole ring and a benzenamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine typically involves the formation of the thiazole ring followed by its attachment to the benzenamine structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. This is followed by electrophilic aromatic substitution to introduce the benzenamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and benzenamine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzenamine rings.
Applications De Recherche Scientifique
4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of dyes, polymers, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzenamine moiety can engage in various types of chemical bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(1-phenylethyl)-4-thiazolyl]Benzenamine: shares similarities with other thiazole-containing compounds such as thiamine (Vitamin B1) and sulfathiazole.
Benzenamine derivatives: Compounds like aniline and its substituted derivatives also share structural similarities.
Uniqueness
What sets this compound apart is its specific combination of the thiazole and benzenamine structures, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C17H16N2S |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-[2-(1-phenylethyl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C17H16N2S/c1-12(13-5-3-2-4-6-13)17-19-16(11-20-17)14-7-9-15(18)10-8-14/h2-12H,18H2,1H3 |
Clé InChI |
OWFOAAFVEJEFME-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

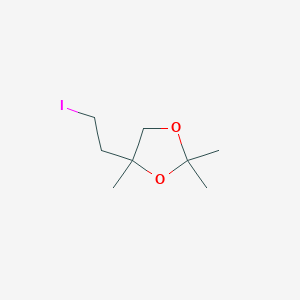
![3-[2-(4-Hydroxy-4-phenylpiperidin-1-yl)ethyl]-1H-indol-5-ol](/img/structure/B8599572.png)
![3-[4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-1-butynyl]quinoline](/img/structure/B8599592.png)
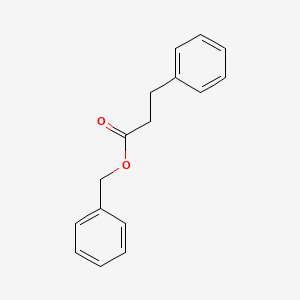
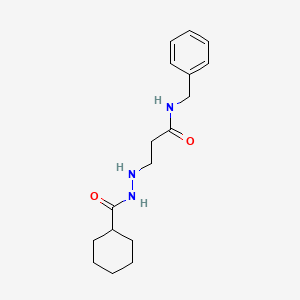
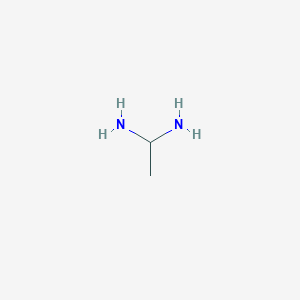
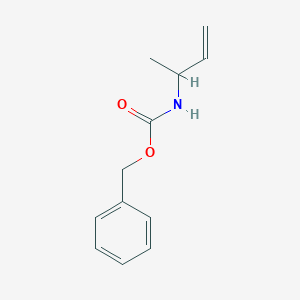
![5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B8599628.png)
